molecular formula C25H17N5O3S2 B10881815 2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B10881815
M. Wt: 499.6 g/mol
InChI Key: MYYQCHKQORMQQJ-UHFFFAOYSA-N
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Description

2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a pyrimidine and benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine and benzothiazole intermediates, followed by their coupling through a sulfanyl linkage.

    Synthesis of Pyrimidine Intermediate: The pyrimidine ring can be synthesized via a condensation reaction involving appropriate aromatic aldehydes and amines under acidic or basic conditions.

    Synthesis of Benzothiazole Intermediate: The benzothiazole ring is often prepared through a cyclization reaction of ortho-aminothiophenol with nitroaromatic compounds.

    Coupling Reaction: The final step involves the coupling of the pyrimidine and benzothiazole intermediates using a thiol-based linker under controlled conditions such as reflux in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Pharmacology: The compound is studied for its potential anti-inflammatory and antimicrobial properties.

    Materials Science: It is explored for use in organic electronics and as a building block for advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to DNA, interfering with replication and transcription processes, leading to cell cycle arrest and apoptosis. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N-(3-nitrophenyl)acetamide
  • 4,6-Diphenyl-2-(2-pyridyl)pyrimidine
  • 2-(Diphenylphosphino)pyridine

Uniqueness

2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is unique due to its specific combination of pyrimidine and benzothiazole moieties, which confer distinct electronic and steric properties. This uniqueness allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities compared to similar compounds.

Properties

Molecular Formula

C25H17N5O3S2

Molecular Weight

499.6 g/mol

IUPAC Name

2-(4,6-diphenylpyrimidin-2-yl)sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C25H17N5O3S2/c31-23(29-25-26-19-12-11-18(30(32)33)13-22(19)35-25)15-34-24-27-20(16-7-3-1-4-8-16)14-21(28-24)17-9-5-2-6-10-17/h1-14H,15H2,(H,26,29,31)

InChI Key

MYYQCHKQORMQQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5

Origin of Product

United States

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